Methyl 6-(hydroxyimino)hexanoate
Description
Methyl 6-(hydroxyimino)hexanoate is an ester derivative of 6-(hydroxyimino)hexanoic acid, characterized by a hydroxyimino (-NOH) functional group at the sixth carbon of the hexanoate chain. The hydroxyimino group confers unique reactivity, enabling participation in coordination chemistry, oxime formation, and reduction reactions.
Properties
CAS No. |
62344-93-8 |
|---|---|
Molecular Formula |
C7H13NO3 |
Molecular Weight |
159.18 g/mol |
IUPAC Name |
methyl 6-hydroxyiminohexanoate |
InChI |
InChI=1S/C7H13NO3/c1-11-7(9)5-3-2-4-6-8-10/h6,10H,2-5H2,1H3 |
InChI Key |
QFBVKGYAAROAFY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCC=NO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6-(hydroxyimino)hexanoate can be synthesized through the esterification of 6-(hydroxyimino)hexanoic acid with methanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and controlled temperature and pressure conditions ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(hydroxyimino)hexanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or primary amines can be used under basic conditions.
Major Products
Oxidation: Oxo derivatives.
Reduction: Amino derivatives.
Substitution: Amides or other esters.
Scientific Research Applications
Methyl 6-(hydroxyimino)hexanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals
Mechanism of Action
The mechanism of action of methyl 6-(hydroxyimino)hexanoate involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with enzymes or receptors, influencing their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Functional Group Analysis
The following table compares Methyl 6-(hydroxyimino)hexanoate with analogous methyl hexanoate derivatives, emphasizing structural and functional differences:
Reactivity and Stability
- Hydroxyimino Group: The -NOH group in this compound is redox-active, enabling conversion to amines (via reduction) or ketones (via hydrolysis). This contrasts with the primary amine in Methyl 6-aminohexanoate, which is nucleophilic and prone to acylation or alkylation .
- Aromatic vs. Aliphatic Derivatives: Methyl 6-(4-aminophenyl)hexanoate (3b) exhibits UV activity due to its aromatic amine, making it suitable for photoresist applications , whereas aliphatic derivatives like Methyl 6-hydroxyhexanoate are more thermally stable and biodegradable .
Research Findings and Data
Spectroscopic Characterization
- NMR: Key for confirming regiochemistry (e.g., ¹H NMR of methyl 6-(4-aminophenyl)hexanoate shows aromatic proton shifts at δ 6.5–7.0 ppm ).
- HRMS: Used to validate molecular weights (e.g., Methyl 6-(2-methyl-5-oxocyclopent-1-enyl)hexanoate confirmed via CI-HRMS ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
